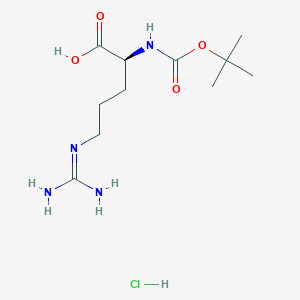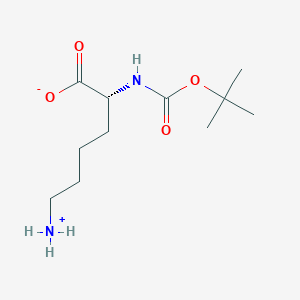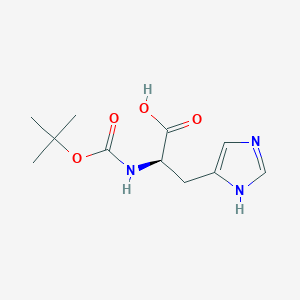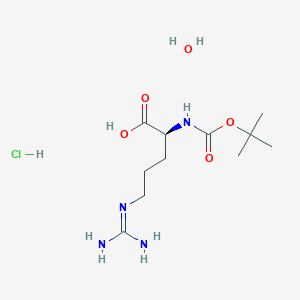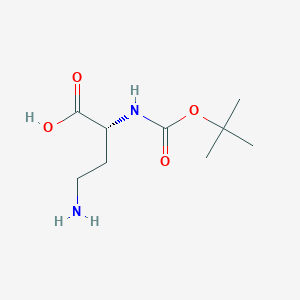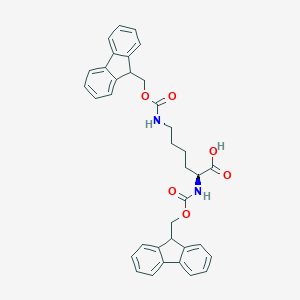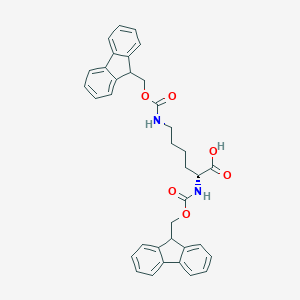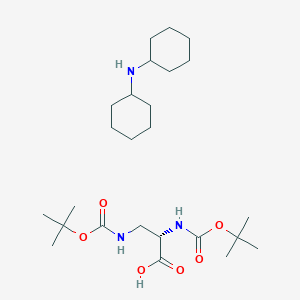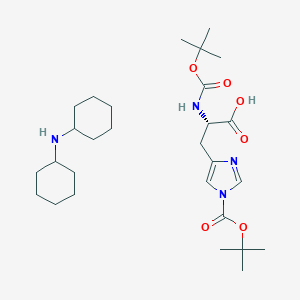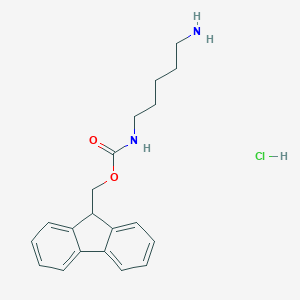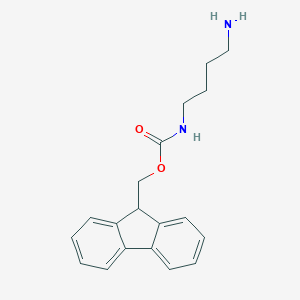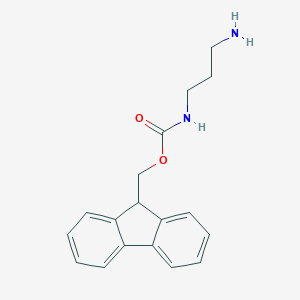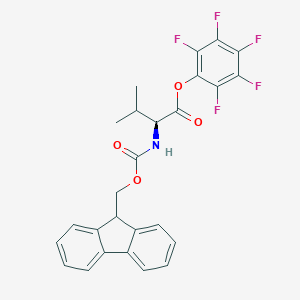
Fmoc-Val-OPfp
Vue d'ensemble
Description
Fmoc-Val-OPfp is an amino acid . It is a pre-formed pentafluorophenyl ester used for coupling valine amino-acid residues by Fmoc SPPS . This use enables bromophenol blue monitoring of amide bond formation .
Synthesis Analysis
Fmoc-based peptide synthesis is a common method for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Fmoc-amino acid pentafluorophenyl esters (Fmoc-OPfp esters) are activated esters and do not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed .Molecular Structure Analysis
The empirical formula of Fmoc-Val-OPfp is C26H20F5NO4 . Its molecular weight is 505.43 . The InChI key is TZEGAVSWQUEHAQ-QHCPKHFHSA-N .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-Val-OPfp appears as a white to slight yellow to beige powder . Its optical rotation α 25/D (c=1 in chloroform) is -25.5 - -20.5 ° . It has a DCU (DC (0004)) of ≤ 2 % . Its assay (HPLC, area%) is ≥ 98.0 % (a/a) . It is clearly soluble in 0.5 mmole in 3 ml DMF .Applications De Recherche Scientifique
Asparagine Coupling in Fmoc Solid Phase Peptide Synthesis : Fmoc-Asn-OPfp is used for homogeneous peptide synthesis, offering rapid coupling without side reactions, especially in peptides containing asparagine and tryptophan (Gausepohl, Kraft, & Frank, 2009).
Synthesis of O-Glycopeptides : Fmoc-AA-OPfp (AA = Tyr or Ser) is used in a rapid and stereoselective method for the routine synthesis of O-glycopeptides, demonstrating over 90% yield of the target glycopeptide (Gangadhar, Jois, & Balasubramaniam, 2004).
Solid-Phase Synthesis of Glycopeptides : Utilizing Fmoc-Asp(OPfp)-O t Bu for solid-phase synthesis of glycopeptides, this method proves efficient for coupling with glycosylamines (Ürge et al., 1991).
Oligosaccharide Mimetics : Fmoc-Asn(β-Ac3GlcNAc)-OPfp is used in the synthesis of glycopeptide libraries, aiding in the identification of oligosaccharide mimetics (Hilaire et al., 1998).
Adsorption on Molecularly Imprinted Polymers : Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)) is studied for its adsorption characteristics on polymers, providing insights into molecular interactions (Kim & Guiochon, 2005).
High-Performance Liquid Chromatography of Amino Acids : Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)) is used in assessing pre-column derivatization methods for amino acid analysis (Fürst et al., 1990).
Preparation of Phosphotyrosine Building Blocks : Nα-Fmoc-TyrtBu)-OPfp is transformed into Nα-Fmoc-Tyr(PO3H32)-OPfp, which is used in the solid-phase synthesis of phosphopeptides (Krog-Jensen, Christensen, & Meldal, 2004).
Synthesis of Glycosylated Hydroxyproline Building Blocks : Nα-Fmoc Hyp Opfp is glycosylated with different acylated glycosyl derivatives, demonstrating its utility in solid-phase glycopeptide synthesis protocols (Arsequell, Sàrries, & Valencia, 1995).
Carbopeptides Carbohydrates as Templates for De Novo Design of Protein Models
: The study explores the use of carbohydrates, including Fmoc derivatives, as templates in protein model design (Jensen & Bárány, 2000).
Safety And Hazards
Orientations Futures
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGAVSWQUEHAQ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369828 | |
| Record name | Fmoc-Val-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Val-OPfp | |
CAS RN |
86060-87-9 | |
| Record name | Fmoc-Val-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-valin pentafluorphenylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



